Monodictyochromone A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

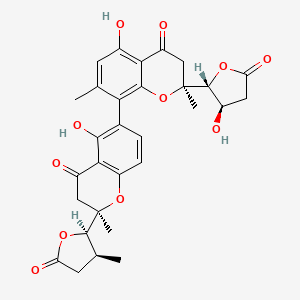

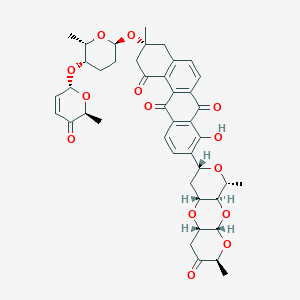

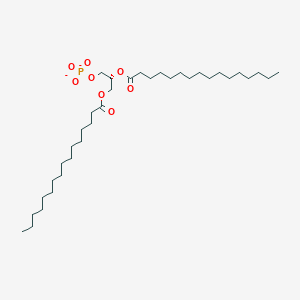

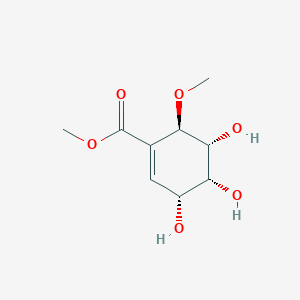

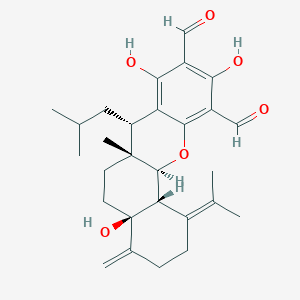

Monodictyochromone A is a chromanone isolated from the marine derived fungus Monodictys putredinis and exhibits inhibitory activity against P450. It has a role as a metabolite, a P450 inhibitor and an antineoplastic agent. It is a gamma-lactone, a secondary alcohol and a chromanone.

科学的研究の応用

Drug Discovery and Development

Monodictyochromone A plays a role in drug discovery and development, particularly in the context of molecular biology and genomics. Its significance lies in contributing to the development of recombinant proteins and monoclonal antibodies, enriching therapeutic options (Drews, 2000).

Monoamine Oxidase B Inhibition

Research on chromone derivatives, closely related to Monodictyochromone A, has shown that they are potent and reversible inhibitors of human Monoamine Oxidase B (MAO-B), a target for Parkinson's disease treatment. Crystallographic and biochemical analyses reveal their mechanism of action and their effectiveness in reducing cellular levels of reactive oxygen species (Reis et al., 2018).

Genomic and Cellular Studies

Monodictyochromone A's structural analogs are significant in genomic studies, such as exploring transcriptional effects mediated by the glucocorticoid receptor (GR) in mammals. These studies highlight the distinction between monomeric and homodimer bindings of GR, relevant for understanding tissue-specific gene activation and repression (Lim et al., 2015).

Cancer Research

Certain chromone derivatives have shown potential as cancer chemopreventive agents. This is evident in their ability to inhibit cytochrome P450 1A activity and act as inducers of NAD(P)H:quinone reductase in cultured cells, indicating a potential role in cancer prevention and treatment (Krick et al., 2007).

Biomedical Applications

Monodictyochromone A-related compounds are utilized in the development of monoclonal antibodies, revolutionizing research, diagnosis, and treatment in various medical fields, including rheumatoid arthritis and cancer (Alkan, 2004).

特性

製品名 |

Monodictyochromone A |

|---|---|

分子式 |

C30H30O11 |

分子量 |

566.6 g/mol |

IUPAC名 |

(2S)-5-hydroxy-8-[(2R)-5-hydroxy-2-methyl-2-[(2R,3S)-3-methyl-5-oxooxolan-2-yl]-4-oxo-3H-chromen-6-yl]-2-[(2R,3R)-3-hydroxy-5-oxooxolan-2-yl]-2,7-dimethyl-3H-chromen-4-one |

InChI |

InChI=1S/C30H30O11/c1-12-7-15(31)23-17(33)10-30(4,28-16(32)9-21(36)39-28)41-26(23)22(12)14-5-6-19-24(25(14)37)18(34)11-29(3,40-19)27-13(2)8-20(35)38-27/h5-7,13,16,27-28,31-32,37H,8-11H2,1-4H3/t13-,16+,27+,28+,29+,30-/m0/s1 |

InChIキー |

PWCVOPRZVQEZQR-QICUOKTJSA-N |

異性体SMILES |

C[C@H]1CC(=O)O[C@H]1[C@]2(CC(=O)C3=C(O2)C=CC(=C3O)C4=C5C(=C(C=C4C)O)C(=O)C[C@@](O5)(C)[C@H]6[C@@H](CC(=O)O6)O)C |

正規SMILES |

CC1CC(=O)OC1C2(CC(=O)C3=C(O2)C=CC(=C3O)C4=C5C(=C(C=C4C)O)C(=O)CC(O5)(C)C6C(CC(=O)O6)O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethoxy-N-[5-[[2-oxo-2-(2-oxolanylmethylamino)ethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1261511.png)

![(5R)-6-(1-hydroxyethyl)-7-oxo-3-[(2R)-tetrahydrofuran-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1261515.png)

![5'-O-[(phosphonatooxy)phosphinato]xanthosine](/img/structure/B1261522.png)

![3-[(S)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B1261530.png)

![[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol](/img/structure/B1261534.png)